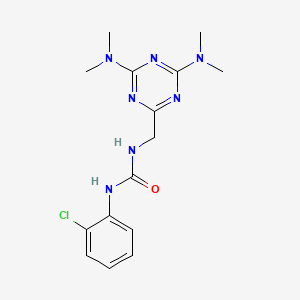
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with dimethylamino groups and a urea moiety linked to a chlorophenyl group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and industrial applications.
Applications De Recherche Scientifique
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and possible interactions with biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or as a component in advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The resulting intermediate is then reacted with 2-chlorophenyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups or the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Mécanisme D'action
The mechanism of action of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s triazine ring and urea moiety can form hydrogen bonds or electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-((4,6-Dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea
- **1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-bromophenyl)urea
- **1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)urea
Uniqueness
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both dimethylamino groups and a chlorophenyl group allows for diverse reactivity and potential applications that may not be achievable with similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN7O/c1-22(2)13-19-12(20-14(21-13)23(3)4)9-17-15(24)18-11-8-6-5-7-10(11)16/h5-8H,9H2,1-4H3,(H2,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLGKRICWXOZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
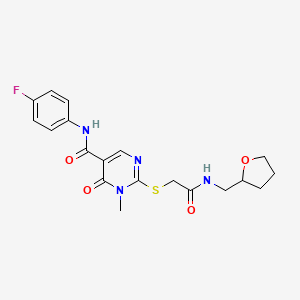
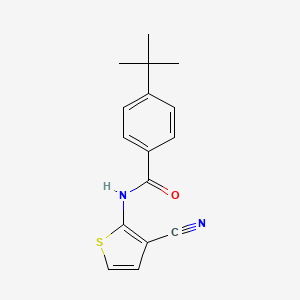
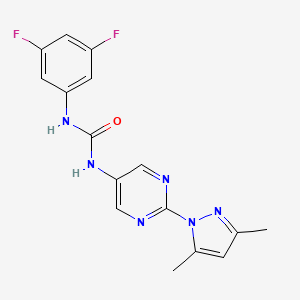
![(3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)

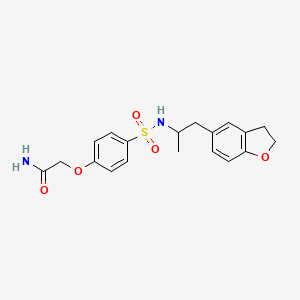
![3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2518514.png)
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2518515.png)
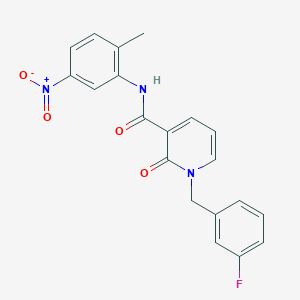
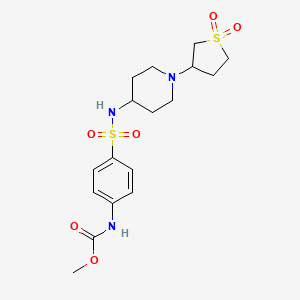
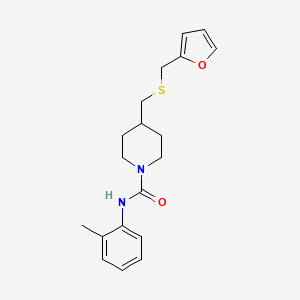
![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2518522.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)
